2-(4-Tert-butylphenoxy)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Tert-butylphenoxy)acetohydrazide involves reactions of 4-tert-butylphenoxyacetylhydrazide with other compounds, such as aromatic aldehydes and acetone, to produce a new series of 4-tert-butylphenoxyacetylhydrazones. The process is characterized by specific structural formations determined through X-ray analysis and IR spectroscopy, highlighting the ZN-C(O)-conformer's existence in the condensed phase and its derivatives' existence as EN-C(O) and ZN-C(O)-forms (Podyachev et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 2-(4-Tert-butylphenoxy)acetohydrazide has been conducted using single-crystal X-ray diffraction. Such analyses reveal the compound's crystallization in specific crystal systems and how molecules are linked into networks by various hydrogen bonds, providing insights into its stable structure and interaction capabilities (Sharma et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of 2-(4-Tert-butylphenoxy)acetohydrazide and its derivatives often focuses on their electrochemical oxidation processes. These processes are crucial for understanding the compound's behavior and potential applications in various fields, including environmental chemistry and materials science. For instance, the oxidation of related compounds has been thoroughly investigated, revealing complex reaction mechanisms and products (Richards et al., 1975).
Physical Properties Analysis
The physical properties of 2-(4-Tert-butylphenoxy)acetohydrazide and its related compounds, such as crystallization parameters and hydrogen bonding patterns, are essential for applications in material science and pharmaceuticals. Studies have detailed these properties, providing a basis for further research and development (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(4-Tert-butylphenoxy)acetohydrazide are closely related to its reactivity and stability under various conditions. Investigations into its electrochemical oxidation and interactions with other chemical entities offer valuable information on its potential for synthesis and application in different chemical processes (Richards et al., 1975).
Scientific Research Applications
Structural and Spectroscopic Characteristics
- A study conducted by Podyachev et al. (2007) focused on the synthesis of 4-tert-butylphenoxyacetylhydrazones from 4-tert-butylphenoxyacetylhydrazide. They explored the structural peculiarities of these molecules using X-ray analysis and IR spectroscopy, identifying important spectral criteria for acetylhydrazones' conformational analysis (Podyachev et al., 2007).
Nonlinear Optical Properties
- Research by Naseema et al. (2010) synthesized hydrazones including derivatives of 2-(4-methylphenoxy)acetohydrazide, examining their nonlinear optical properties for potential applications in optical devices like limiters and switches (Naseema et al., 2010).
Antioxidant Activities
- Shakir et al. (2014) synthesized and evaluated the antioxidant properties of new compounds derived from 2,6-di-tert-butylphenol moieties, indicating potential in free-radical scavenging (Shakir et al., 2014).
Antimicrobial and Antifungal Evaluation
- A study by Fuloria et al. (2009) involved synthesizing novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, which were then evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).
Electrochemical Oxidation Studies
- Richards et al. (1975) investigated the electrochemical oxidation of compounds including 2,4,6-tri-tert-butylphenol, which is structurally related to 2-(4-Tert-butylphenoxy)acetohydrazide. Their study offers insights into the oxidation processes of similar phenols (Richards et al., 1975).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2015) synthesized 1,3,4-oxadiazole derivatives from 2(4-chloro-3-methylphenoxy) acetohydrazide and evaluated their potential analgesic and anti-inflammatory activities, demonstrating the pharmaceutical applications of these compounds (Dewangan et al., 2015).
Antioxidant Activity in Different Media
- Barclay et al. (1999) conducted a study on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, in various media, contributing to our understanding of how different environments affect antioxidant properties (Barclay et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRKACSPUJPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354230 | |
Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)acetohydrazide | |
CAS RN |
75843-50-4 | |
Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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